

CD59 Purification & Stability Technical Support Center

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *homologous restriction factor*

CAS No.: *101754-01-2*

Cat. No.: *B1167292*

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Status: Operational Operator: Senior Application Scientist Topic: Refining Protocols for Active CD59 Purification Mission: To provide high-fidelity, self-validating protocols for the isolation of functional CD59 (Protectin) from native and recombinant sources, ensuring preservation of the critical GPI anchor and disulfide integrity.

Module 1: Source Selection & Initial Extraction

User Query: I am seeing low yields and high contamination when extracting CD59 from human erythrocytes. Is detergent lysis sufficient?

Technical Response: Detergent lysis alone is often insufficient for high-purity CD59 because it solubilizes the entire membrane proteome. For native CD59, which is anchored via Glycosylphosphatidylinositol (GPI), n-Butanol extraction is the superior method. It exploits the amphiphilic nature of GPI-anchored proteins, partitioning them into the aqueous phase while stripping away bulk lipids and transmembrane proteins into the organic phase.

Protocol: The n-Butanol Phase Partitioning System

Rationale: This method acts as a massive initial purification step, enriching GPI proteins by ~50-fold compared to total lysate.

- Preparation: Wash human erythrocytes (RBCs) 3x in Isotonic PBS to remove plasma proteins (Albumin/IgG).

- Lysis: Lyse RBCs in 5mM sodium phosphate (pH 8.0) containing 0.1 mM PMSF (protease inhibitor). Centrifuge (15,000 x g, 20 min) to collect "ghost" membranes.
- Extraction (The Critical Step):
 - Resuspend membranes in ice-cold buffer.
 - Add n-Butanol dropwise to a final concentration of 40% (v/v).
 - Critical Control: Maintain temperature at 0–4°C. Temperatures >10°C during butanol addition cause irreversible denaturation of CD59.
- Separation: Centrifuge at 10,000 x g for 30 min.
 - Result: Three phases appear.
 - Top: Butanol (Lipids).
 - Interface: Denatured protein precipitate.
 - Bottom (Aqueous): Active CD59 and other GPI proteins.
- Recovery: Carefully siphon the aqueous phase. Dialyze immediately against 20 mM Tris-HCl (pH 8.0) to remove residual butanol.

Module 2: Recombinant Production (E. coli) & Refolding

User Query: My recombinant CD59 (rCD59) expressed in E. coli is abundant but completely inactive. Why?

Technical Response: CD59 contains a tightly folded hydrophobic core stabilized by five disulfide bridges. E. coli cytoplasm is a reducing environment, preventing bond formation and driving the protein into inclusion bodies. You must solubilize and then chemically "shuffle" the disulfides into their native state.

Protocol: Redox-Shuffling Refolding System

Rationale: Rapid dilution prevents aggregation, while the GSH/GSSG pair catalyzes disulfide exchange until the thermodynamic minimum (native state) is reached.

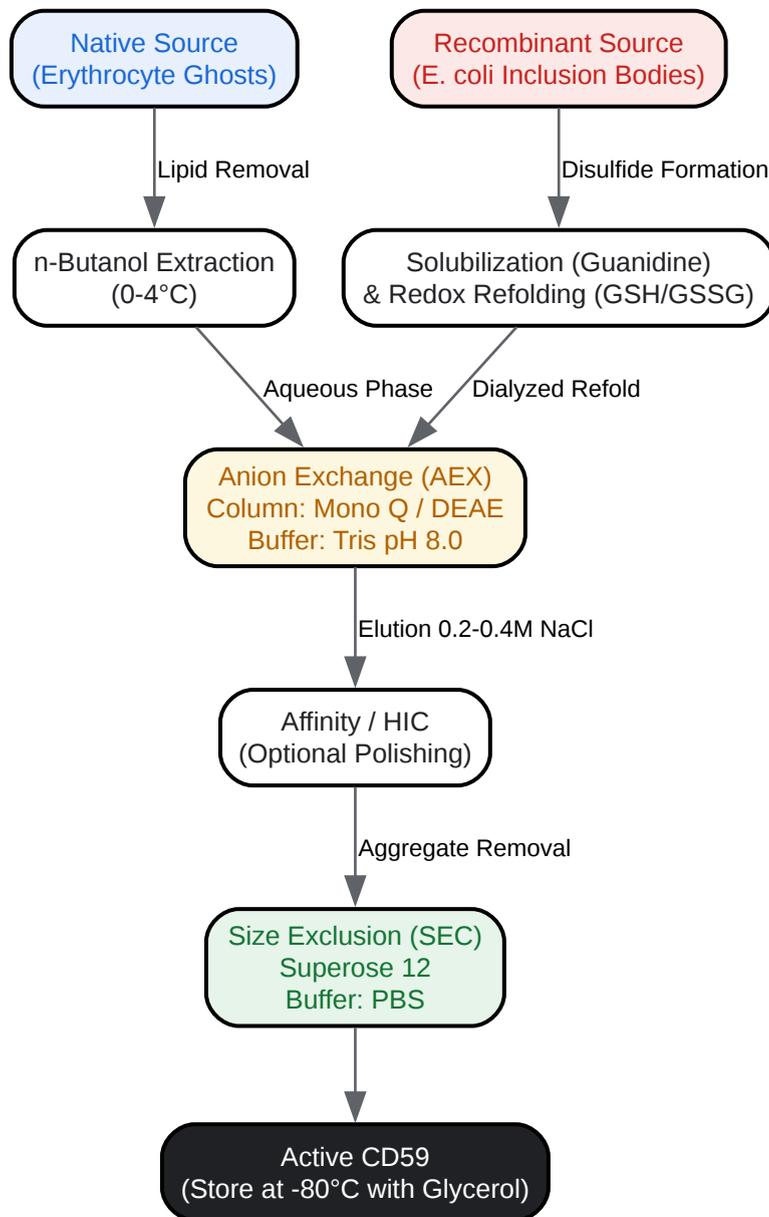
- Solubilization: Dissolve inclusion bodies in 6M Guanidine-HCl, 50 mM Tris (pH 8.0), 10 mM DTT. Incubate 2 hours at RT to fully reduce all cysteines.
- Refolding (Rapid Dilution):
 - Dilute the denatured protein 1:50 dropwise into the Refolding Buffer.
 - Refolding Buffer Composition:
 - 50 mM Tris-HCl (pH 8.2)
 - 0.4 M L-Arginine (Suppresses hydrophobic aggregation).
 - Redox Pair: 3 mM Reduced Glutathione (GSH) / 0.3 mM Oxidized Glutathione (GSSG).
Note: The 10:1 ratio is critical.
- Incubation: Stir slowly at 4°C for 24–48 hours.
- Validation: Dialyze into PBS and proceed to chromatography.

Module 3: Chromatographic Refinement

User Query: How do I separate CD59 from contaminating Glycophorin or Albumin?

Technical Response: Native CD59 is highly acidic (pI ~5.0–5.5) due to extensive sialylation on its GPI glycan core. You must exploit this charge profile using Anion Exchange Chromatography (AEX), followed by size exclusion.

Workflow Visualization



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Figure 1: Dual-path workflow for CD59 purification. The critical divergence lies in the initial extraction/refolding, converging at the Anion Exchange step.

Module 4: Quality Control & Activity Verification

User Query: The protein looks pure on SDS-PAGE (18-20 kDa), but how do I prove it inhibits the MAC?

Technical Response: Mass is not a proxy for activity. You must perform a Hemolysis Inhibition Assay.[1] This assay measures the ability of your purified CD59 to protect "naïve" erythrocytes from complement-mediated lysis.

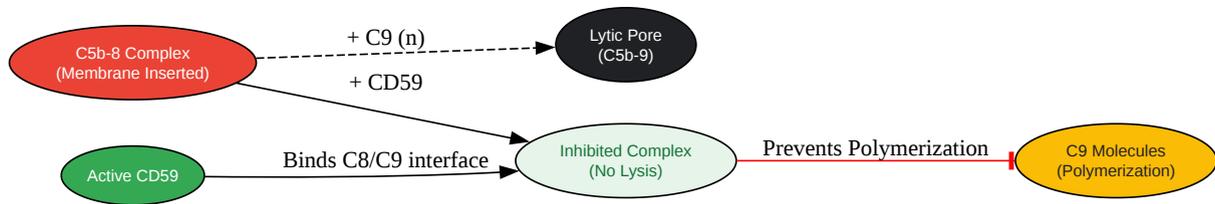
The Hemolysis Inhibition Protocol

Component	Role	Specifications
Target Cells	Lysis Subject	Rabbit Erythrocytes (RaRBC) or GPI-deficient Human RBCs (PNH cells).
Complement	MAC Source	Normal Human Serum (NHS), diluted 1:10 to 1:40.
Inhibitor	Test Sample	Purified CD59 (Serial dilutions: 0.1 – 10 µg/mL).
Control	Baseline Lysis	Heat-inactivated NHS (56°C, 30 min) = 0% Lysis.

Procedure:

- Sensitization: (Optional) If using sheep RBCs, sensitize with antibody (Hemolysin). For Rabbit RBCs, the alternative pathway activates spontaneously, so no antibody is needed.
- Incubation: Mix 100 µL RaRBCs + 50 µL Purified CD59. Incubate 15 min at 37°C to allow CD59 to incorporate (if GPI+).
- Attack: Add 50 µL NHS (Complement). Incubate 30 min at 37°C.
- Readout: Centrifuge. Measure supernatant absorbance at 412 nm (Hemoglobin release).
- Calculation:

Mechanism of Action Diagram



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Figure 2: CD59 Mechanism. The protein binds the C5b-8 complex, sterically hindering the unfolding and polymerization of C9, thus preventing pore formation.[2]

Troubleshooting FAQ

Q1: My CD59 precipitates during the dialysis step after Anion Exchange.

- Diagnosis: CD59 is hydrophobic.[3] If the concentration is too high (>1 mg/mL) in a low-salt buffer, it will aggregate.
- Solution: Add 0.05% CHAPS or 0.1% Tween-20 to the dialysis buffer. Alternatively, keep the protein in 150mM NaCl and do not dialyze into water/low-salt buffer until the final moment of use.

Q2: The recombinant protein is pure but shows 0% activity in the hemolysis assay.

- Diagnosis: Likely "Disulfide Scrambling." The cysteines paired incorrectly.
- Solution: Repeat the refolding step with a "Pulse Renaturation" method. Add the protein to the refolding buffer in 10 small aliquots over 10 hours rather than all at once. This keeps the concentration of unfolded intermediates low, favoring intramolecular bonding over intermolecular aggregation.

Q3: Can I use a His-tag for purification?

- Diagnosis: Yes, but the His-tag can interfere with the C8-binding site if placed on the N-terminus.

- Solution: Use a C-terminal His-tag or a cleavable tag (TEV/Thrombin). If using a cleavable tag, ensure complete removal, as the uncleaved fusion protein often has reduced affinity for C5b-8.

References

- Davies, A., et al. (1989). Isolation and characterization of an inhibitor of complement lysis (CD59) from human erythrocyte membranes. *Journal of Experimental Medicine*.
- Morgan, B. P., et al. (1999). The CD59 antigen: a multifunctional molecule. *Immunology Today*.
- Huang, Y., et al. (2006).[4] Structural basis for the inhibition of the complement membrane attack complex by CD59. *Acta Crystallographica*.
- Bodey, A. J., et al. (2008). Preparation of recombinant CD59 from E. coli inclusion bodies. *Protein Expression and Purification*. [3][5][6][7][8][9][10][11]
- Meri, S., et al. (2013). Functions and Clinical Importance of the Complement System.[3] In: *Encyclopedia of Biological Chemistry*.

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Sources

- 1. Haemolysis Inhibition Assay - Creative Biolabs [[creative-biolabs.com](https://www.creative-biolabs.com)]
- 2. A Splice Site Mutation Associated with Congenital CD59 Deficiency [[mdpi.com](https://www.mdpi.com)]
- 3. CD59 Purification Protocol - Creative Biolabs [[creative-biolabs.com](https://www.creative-biolabs.com)]
- 4. The evaluation of the factors that cause aggregation during recombinant expression in E. coli is simplified by the employment of an aggregation-sensitive reporter - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. The sheep analogue of human CD59: purification and characterization of its complement inhibitory activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [6. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [7. bio-rad.com \[bio-rad.com\]](https://bio-rad.com)
- [8. lcms.cz \[lcms.cz\]](https://lcms.cz)
- [9. cdn.cytivalifesciences.com \[cdn.cytivalifesciences.com\]](https://cdn.cytivalifesciences.com)
- [10. A rapid method for the isolation of analogues of human CD59 by preparative SDS-PAGE: application to pig CD59 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. Refold - CD59 glycoprotein \[pford.info\]](https://pford.info)
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